Orexin 2 Receptor Agonist 2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C23H33FN2O4S |

|---|---|

分子量 |

452.6 g/mol |

IUPAC名 |

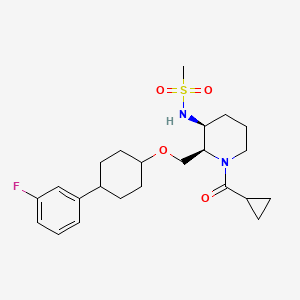

N-[(2R,3S)-1-(cyclopropanecarbonyl)-2-[[4-(3-fluorophenyl)cyclohexyl]oxymethyl]piperidin-3-yl]methanesulfonamide |

InChI |

InChI=1S/C23H33FN2O4S/c1-31(28,29)25-21-6-3-13-26(23(27)17-7-8-17)22(21)15-30-20-11-9-16(10-12-20)18-4-2-5-19(24)14-18/h2,4-5,14,16-17,20-22,25H,3,6-13,15H2,1H3/t16?,20?,21-,22-/m0/s1 |

InChIキー |

BSZKBFQXXVTZBO-AUSJZFAISA-N |

異性体SMILES |

CS(=O)(=O)N[C@H]1CCCN([C@H]1COC2CCC(CC2)C3=CC(=CC=C3)F)C(=O)C4CC4 |

正規SMILES |

CS(=O)(=O)NC1CCCN(C1COC2CCC(CC2)C3=CC(=CC=C3)F)C(=O)C4CC4 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Orexin 2 Receptor Agonist Mechanism of Action in Neurons

Audience: Researchers, scientists, and drug development professionals.

Introduction

The orexin (B13118510) system, comprising two neuropeptides, Orexin-A (OX-A) and Orexin-B (OX-B), and their two G-protein coupled receptors (GPCRs), the Orexin 1 Receptor (OX1R) and Orexin 2 Receptor (OX2R), is a critical regulator of fundamental physiological processes.[1][2] These peptides are produced by a specific cluster of neurons in the lateral hypothalamus that project widely throughout the central nervous system.[3] This system is integral to the control of sleep and wakefulness, feeding behavior, reward processing, and energy homeostasis.[1]

The Orexin 2 Receptor (OX2R), in particular, has garnered significant attention as a therapeutic target. It plays a crucial role in promoting arousal and maintaining wakefulness.[4][5] Unlike OX1R, which shows a strong preference for OX-A, OX2R binds both endogenous peptides with similar high affinity.[3][5][6] The loss of orexin-producing neurons or dysfunction in orexin signaling is the underlying cause of narcolepsy type 1, a debilitating sleep disorder.[7] Consequently, OX2R agonists—compounds that mimic the action of natural orexins at this receptor—represent a promising therapeutic strategy for treating narcolepsy and other disorders of hypersomnolence.[4][8]

This guide provides a detailed examination of the molecular and cellular mechanisms by which OX2R agonists exert their effects on neurons. We will explore the receptor's G-protein coupling, downstream signaling cascades, modulation of ion channels, and the resulting changes in neuronal excitability, supported by quantitative data and detailed experimental methodologies.

Ligand Binding and Receptor Activation

OX2R is a class A GPCR that shares 64% amino acid identity with OX1R.[1][3] The activation of OX2R is initiated by the binding of an agonist to its orthosteric binding pocket. The endogenous ligands, Orexin-A and Orexin-B, bind to OX2R with nearly equal, high affinity.[5][6] This contrasts with OX1R, which displays a significantly higher affinity for Orexin-A over Orexin-B.[3][5] This distinction in ligand selectivity is a key factor in the differential physiological roles of the two receptors.

The development of synthetic OX2R agonists aims to selectively activate this receptor, thereby harnessing its wake-promoting effects while potentially minimizing off-target effects associated with OX1R activation.

Quantitative Data: Ligand Binding and Functional Potency

The following tables summarize the binding affinities and functional potencies of endogenous orexins and selected synthetic modulators at the Orexin 2 Receptor.

Table 1: Binding Affinity of Orexins and Synthetic Ligands at OX2R

| Compound | Receptor | Assay Type | pKI (-log M) | KI (nM) | Radioligand | Source |

|---|---|---|---|---|---|---|

| Orexin-A | Human OX2R | Competition Binding | - | 38 (IC50) | 125I-Orexin-B | [3] |

| Orexin-B | Human OX2R | Competition Binding | - | 36 (IC50) | 125I-Orexin-B | [3] |

| Suvorexant | Human OX2R | Competition Binding | 8.9 ± 0.2 | ~0.12 | [³H]-EMPA | [9] |

| Almorexant | Human OX2R | Competition Binding | 8.0 ± 0.1 | ~1.0 | [³H]-EMPA | [9] |

| EMPA | Human OX2R | Competition Binding | 8.9 ± 0.3 | ~0.12 | [³H]-EMPA | [9] |

| TCS-OX2-29 | Human OX2R | Competition Binding | 7.5 ± 0.4 | ~31.6 | [³H]-EMPA |[9] |

Table 2: Functional Potency (EC50) of Orexin Agonists at OX2R

| Agonist | Receptor | Assay Type | pEC50 (-log M) | EC50 (nM) | Source |

|---|---|---|---|---|---|

| Orexin-A | Human OX1R (CHO cells) | Calcium Transients | - | 30 | [3] |

| Orexin-B | Human OX1R (CHO cells) | Calcium Transients | - | 2500 | [3] |

| Orexin-B | Human OX2R | G-protein Activation | 7.17 ± 0.07 | ~67.6 | [10] |

| Compound 1 (Synthetic Agonist) | Human OX2R | G-protein Activation | 8.28 ± 0.03 | ~5.2 | [10] |

| Anonymous Agonist | Human OX2R | Not Specified | - | 23 | [11] |

| BP1.15205 | Human OX2R | Functional Assay | - | 0.015 |[12] |

Core Mechanism: G-Protein Coupling

Upon agonist binding, OX2R undergoes a conformational change that facilitates its interaction with intracellular heterotrimeric G-proteins. Unlike OX1R, which is thought to couple almost exclusively to the Gq/11 family, OX2R demonstrates more promiscuous coupling, interacting with multiple G-protein subtypes, including Gq/11, Gi/o, and potentially Gs.[3][13][14] This differential coupling can be ligand- and cell-type-dependent, leading to a complex and multifaceted signaling profile.[13][15]

-

Gq/11 Coupling: This is a primary and well-characterized pathway for both orexin receptors.[6][16] It leads to the activation of phospholipase C (PLC).

-

Gi/o Coupling: OX2R can also couple to pertussis toxin (PTX)-sensitive Gi/o proteins.[6][7] This interaction leads to the inhibition of adenylyl cyclase (AC).

-

Gs Coupling: Some evidence, primarily from heterologous expression systems, suggests that OX2R may also couple to Gs, which would activate adenylyl cyclase.[15]

The ability of OX2R to engage multiple G-protein pathways is a key determinant of its diverse physiological effects.

Downstream Intracellular Signaling Pathways

The activation of different G-protein subtypes by the agonist-bound OX2R initiates distinct downstream signaling cascades.

Gq/11-PLC-Ca2+ Pathway

This is considered a canonical signaling pathway for orexin receptors.[16]

-

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14]

-

Intracellular Ca2+ Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytosol.[13] This elevation of intracellular Ca2+ is a hallmark of orexin receptor activation.[1][13]

-

PKC Activation: DAG, in conjunction with the elevated cytosolic Ca2+, activates members of the Protein Kinase C (PKC) family, which then phosphorylate a wide range of cellular protein targets.[14]

Gi/o-Adenylyl Cyclase Pathway

In certain neurons and cell types, OX2R activation leads to an inhibitory signal.

-

Adenylyl Cyclase Inhibition: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase (AC).

-

cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[7] This effect was demonstrated in cultured rat cortical neurons, where orexins inhibited forskolin-stimulated cAMP accumulation in a PTX-sensitive manner.[1][7]

Mitogen-Activated Protein Kinase (MAPK) Pathway

OX2R activation can also stimulate the ERK1/2 (extracellular signal-regulated kinase) pathway. This activation is often downstream of Gq/PLC/PKC, but can also be mediated by Gi or Gs in a cell-type-specific manner.[13][15] ERK1/2 activation can lead to longer-term changes in gene expression and neuronal plasticity.

Neuronal Excitability and Ion Channel Modulation

The ultimate effect of OX2R agonist signaling in most target neurons is depolarization and an increase in firing rate.[3] This excitatory effect is the result of the integrated modulation of several types of ion channels.

-

Activation of Non-Selective Cation Channels (NSCCs): A primary mechanism for depolarization is the opening of NSCCs, which allows the influx of Na+ and Ca2+, driving the membrane potential towards a more positive value.[1][5] This effect is often linked to the Gq pathway.

-

Inhibition of Potassium (K+) Channels: Orexins can close or inhibit certain types of K+ channels, such as G-protein-regulated inward rectifier K+ (GIRK) channels.[3] Reducing the outward K+ current decreases membrane hyperpolarization and contributes significantly to neuronal depolarization and increased excitability.

-

Modulation of Voltage-Gated Ca2+ Channels (VGCCs): The Gq-PKC pathway can upregulate the activity of L-type VGCCs.[1] PKA, potentially activated via Gs, has been shown to mediate the activation of R- and T-type Ca2+ channels.[1] This enhances Ca2+ influx during action potentials.

-

Activation of the Na+/Ca2+ Exchanger (NCX): The increase in intracellular Ca2+ can activate the NCX, which typically operates in a forward mode to extrude one Ca2+ ion in exchange for the entry of three Na+ ions, resulting in a net inward depolarizing current.[3]

In addition to these postsynaptic effects, orexins can act presynaptically to enhance the release of neurotransmitters like glutamate (B1630785), further contributing to network excitation.[3] A notable long-term effect is the increased surface expression of NMDA receptors, making neurons more responsive to glutamatergic input for extended periods.[3]

Key Experimental Protocols

The elucidation of the OX2R mechanism of action relies on a suite of sophisticated experimental techniques.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique is used to directly measure the electrical properties of individual neurons.

-

Objective: To determine the effect of OX2R agonists on neuronal membrane potential, firing rate, and underlying ionic currents.

-

Methodology:

-

Acute brain slices containing the neurons of interest (e.g., from the hypothalamus or cortex) are prepared from rodents.

-

Slices are maintained in an oxygenated artificial cerebrospinal fluid (aCSF) solution.

-

A glass micropipette filled with an internal solution is used to form a high-resistance seal ("gigaseal") with the membrane of a target neuron.

-

The membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

In "current-clamp" mode, the membrane potential and action potential firing are recorded before, during, and after the application of an OX2R agonist.

-

In "voltage-clamp" mode, the membrane potential is held constant, and the currents flowing across the membrane are measured to identify the specific ion channels being modulated.

-

Pharmacological tools like tetrodotoxin (B1210768) (TTX) to block voltage-gated sodium channels, and CNQX/AP-5 to block ionotropic glutamate receptors, are used to isolate direct postsynaptic effects from indirect network effects.[5]

-

Intracellular Calcium Imaging

This method allows for the visualization of changes in intracellular calcium concentration in populations of cells.

-

Objective: To confirm OX2R activation of the Gq-PLC pathway by measuring the resulting increase in cytosolic Ca2+.

-

Methodology:

-

A cell line (e.g., CHO, HEK293) stably expressing the human OX2R is cultured on glass coverslips.[17]

-

Cells are loaded with a fluorescent Ca2+ indicator dye, such as Fluo-3 AM or Fura-2 AM. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

-

Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.

-

The coverslip is placed on the stage of a fluorescence microscope.

-

A baseline fluorescence level is recorded.

-

The OX2R agonist is applied, and the change in fluorescence intensity is recorded over time. An increase in fluorescence corresponds to an increase in intracellular Ca2+ concentration.[17]

-

cAMP Accumulation Assays

These biochemical assays are used to measure the functional output of Gi or Gs coupling.

-

Objective: To determine if OX2R activation inhibits or stimulates adenylyl cyclase.

-

Methodology (for Gi):

-

Cultured cells expressing OX2R (e.g., primary cortical neurons) are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Adenylyl cyclase is then stimulated directly with forskolin (B1673556) to produce a large, measurable amount of cAMP.[7]

-

The OX2R agonist is co-applied with forskolin.

-

After incubation, the cells are lysed, and the total amount of cAMP is quantified using a competitive immunoassay (e.g., ELISA or HTRF).

-

A reduction in cAMP levels compared to the forskolin-only control indicates Gi coupling.[7]

-

To confirm Gi involvement, a parallel experiment is run where cells are pre-treated with pertussis toxin (PTX), which uncouples Gi proteins from receptors. The abolishment of the agonist's inhibitory effect by PTX confirms the pathway.[7]

-

Conclusion

The mechanism of action for Orexin 2 Receptor agonists in neurons is a complex, multifaceted process that extends beyond simple receptor binding. Activation of OX2R initiates a diverse array of intracellular signaling events, primarily through coupling to Gq/11 and Gi/o proteins. The Gq pathway drives a robust increase in intracellular calcium and activates PKC, while the Gi pathway inhibits cAMP production. These cascades converge on a variety of ion channels, leading to a net effect of neuronal depolarization and increased excitability. This excitatory action within key arousal-promoting circuits in the brain underlies the therapeutic potential of OX2R agonists for treating narcolepsy and other central disorders of hypersomnolence. A thorough understanding of these intricate signaling pathways is paramount for the continued development of next-generation agonists with improved efficacy and specificity.

References

- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Orexin receptor agonists and how do they work? [synapse.patsnap.com]

- 3. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are OX2R agonists and how do they work? [synapse.patsnap.com]

- 5. Orexin Directly Excites Orexin Neurons through Orexin 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential Roles of Orexin Receptors in the Regulation of Sleep/Wakefulness - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Orexins/Hypocretins Acting at Gi Protein-Coupled OX2 Receptors Inhibit Cyclic AMP Synthesis in the Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GSE281229 - Orexin/Hypocretin Receptor 2 Signaling in MCH Neurons Regulates REM sleep and Insulin Sensitivity - OmicsDI [omicsdi.org]

- 9. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structures of active-state orexin receptor 2 rationalize peptide and small-molecule agonist recognition and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Orexin 2 Receptor Agonist | OX Receptor | TargetMol [targetmol.com]

- 12. sleepreviewmag.com [sleepreviewmag.com]

- 13. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

The Dawn of a New Era in Neurological Therapeutics: Discovery and Synthesis of Novel Non-Peptidic OX2R Agonists

A Technical Whitepaper for Researchers and Drug Development Professionals

The orexin (B13118510) system, with its critical role in regulating wakefulness, appetite, and reward, has emerged as a promising target for the development of novel therapeutics for sleep disorders and other neurological conditions. The discovery of non-peptidic agonists for the orexin 2 receptor (OX2R) represents a significant breakthrough, offering the potential for orally bioavailable drugs with improved pharmacokinetic profiles over their peptide-based counterparts. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of these novel compounds, intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field.

The Orexin System and the Therapeutic Promise of OX2R Agonism

The orexin system consists of two neuropeptides, orexin-A and orexin-B, and two G protein-coupled receptors (GPCRs), the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R). These receptors are predominantly expressed in the brain and are involved in a wide range of physiological functions, including the regulation of the sleep-wake cycle, energy homeostasis, and reward pathways.[1] A deficiency in orexin signaling is the underlying cause of narcolepsy, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy.[2]

While orexin receptor antagonists have been successfully developed for the treatment of insomnia, the development of agonists has proven more challenging.[2] Non-peptidic OX2R agonists hold immense therapeutic potential for conditions characterized by a deficit in orexin signaling, most notably narcolepsy.[3] By mimicking the action of endogenous orexins, these compounds can restore wakefulness and alleviate the symptoms of this disorder.[4]

Discovery and Synthesis of Lead Compounds

The journey to discover potent and selective non-peptidic OX2R agonists began with high-throughput screening of extensive compound libraries. This led to the identification of initial hit compounds, which then underwent rigorous medicinal chemistry efforts to optimize their potency, selectivity, and drug-like properties. A key breakthrough was the discovery of a diarylsulfonamide core structure that demonstrated significant OX2R agonist activity.[5]

Representative Synthesis of a Novel Non-Peptidic OX2R Agonist (YNT-185)

The synthesis of YNT-185 (also known as compound 26), a first-in-class selective non-peptidic OX2R agonist, provides a representative example of the synthetic strategies employed in this field.[5][6][7] The synthesis involves a multi-step process that can be broadly outlined as follows:

A detailed, step-by-step synthesis would involve the following key transformations:

-

Sulfonamide Formation: Reaction of a substituted aniline (B41778) with a sulfonyl chloride to form the core sulfonamide structure.

-

Suzuki Coupling: A palladium-catalyzed cross-coupling reaction to introduce a biphenyl (B1667301) moiety.

-

Amide Bond Formation: Coupling of the resulting intermediate with an appropriate amine to introduce the side chain.

-

Final Modifications and Purification: Any necessary deprotection or modification steps followed by purification, typically using chromatographic techniques, to yield the final pure compound.

Pharmacological Characterization

The pharmacological activity of novel non-peptidic OX2R agonists is assessed through a battery of in vitro and in vivo assays. These assays are crucial for determining the potency, selectivity, and functional activity of the compounds.

In Vitro Potency and Selectivity

The potency and selectivity of these agonists are typically determined using cell-based assays that measure the activation of OX1R and OX2R. The most common method is the calcium mobilization assay, which measures the increase in intracellular calcium concentration upon receptor activation.

Table 1: Pharmacological Data of Representative Non-Peptidic OX2R Agonists

| Compound | OX2R EC50 (nM) | OX1R EC50 (nM) | Emax (OX2R) | Selectivity (OX1R/OX2R) | Reference |

| YNT-185 (Compound 26) | 23 | 1616 | 98% | ~70-fold | [8] |

| TAK-925 | 5.5 | >27500 | - | >5000-fold | [9] |

| ORX750 | 0.11 | 1100 | Full Agonist | ~9800-fold | [10] |

EC50: Half-maximal effective concentration. Emax: Maximum effect.

Experimental Protocols

This assay is a high-throughput method used to screen for and characterize the activity of GPCR ligands.[1][2][11]

Detailed Methodology:

-

Cell Culture: CHO-K1 or HEK293 cells stably expressing human OX2R are cultured in appropriate media.[12]

-

Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution, often containing probenecid (B1678239) to prevent dye leakage, for a specified time (e.g., 1 hour) at 37°C.[13]

-

Compound Preparation: Test compounds are serially diluted to the desired concentrations in an appropriate assay buffer.

-

FLIPR Measurement: The cell plate and compound plate are placed in a Fluorometric Imaging Plate Reader (FLIPR). The instrument adds the compounds to the cells and immediately begins to measure the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence, corresponding to the rise in intracellular calcium, is measured. The data is then analyzed to generate dose-response curves and calculate EC50 values.

Whole-cell patch-clamp electrophysiology is used to directly measure the effects of OX2R agonists on the electrical activity of neurons.[14]

Detailed Methodology:

-

Brain Slice Preparation: Acute brain slices (e.g., 300 µm thick) are prepared from rodents. The specific brain region of interest (e.g., tuberomammillary nucleus) is targeted.

-

Recording Solution: Slices are continuously perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2. The recording pipette is filled with an internal solution containing salts that mimic the intracellular environment.

-

Cell Identification: Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.

-

Whole-Cell Configuration: A glass micropipette is used to form a high-resistance seal with the membrane of a target neuron. The membrane patch is then ruptured to gain electrical access to the cell's interior.

-

Data Acquisition: The membrane potential or current is recorded in current-clamp or voltage-clamp mode, respectively.

-

Drug Application: The non-peptidic OX2R agonist is applied to the bath at a known concentration, and the resulting changes in neuronal activity (e.g., depolarization, increased firing rate) are recorded and analyzed.[15]

OX2R Signaling Pathways

Upon agonist binding, OX2R undergoes a conformational change, leading to the activation of intracellular signaling cascades. OX2R is known to couple to multiple G protein subtypes, primarily Gq, Gi, and Gs, leading to a diverse range of downstream effects.[11][16][17]

-

Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is often linked to the activation of the extracellular signal-regulated kinase (ERK) cascade.[17]

-

Gi Pathway: Coupling to the Gi protein results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gs Pathway: In some cellular contexts, OX2R can also couple to the Gs protein, leading to the stimulation of adenylyl cyclase and an increase in cAMP levels.

The specific downstream signaling events can be cell-type and context-dependent, contributing to the diverse physiological roles of the orexin system.

Future Directions and Conclusion

The discovery of potent and selective non-peptidic OX2R agonists represents a landmark achievement in the field of neuroscience and drug discovery. These molecules have demonstrated significant promise in preclinical and clinical studies for the treatment of narcolepsy and potentially other disorders of hypersomnolence.[9] Ongoing research is focused on further optimizing the pharmacokinetic and safety profiles of these compounds, as well as exploring their therapeutic potential in other neurological and psychiatric conditions. The continued development of novel non-peptidic OX2R agonists is poised to deliver transformative therapies for patients with significant unmet medical needs. This technical guide provides a solid foundation for researchers and clinicians to understand the discovery, synthesis, and mechanism of action of this exciting new class of drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 3. Design and Synthesis of Non-Peptide, Selective Orexin Receptor 2 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Neuroscience of Orexins, and Design and Synthesis of Orexin 2 Receptor Agonist, YNT-185 [jstage.jst.go.jp]

- 7. chemrxiv.org [chemrxiv.org]

- 8. ora.ox.ac.uk [ora.ox.ac.uk]

- 9. research.bidmc.org [research.bidmc.org]

- 10. mdpi.com [mdpi.com]

- 11. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 12. The orexin receptor 2 (OX2R)-selective agonist TAK-994 increases wakefulness without affecting cerebrospinal fluid orexin levels in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. re-place.be [re-place.be]

- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 15. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 17. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

The Pharmacology and Signaling Pathways of Selective Orexin-2 Receptor Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacology and intricate signaling mechanisms of selective orexin-2 receptor (OX2R) agonists. The orexin (B13118510) system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a critical regulator of sleep-wake states, and its dysfunction is a hallmark of narcolepsy.[1] Selective OX2R agonism has emerged as a promising therapeutic strategy for treating hypersomnia and other neurological disorders by directly targeting the underlying pathophysiology.[2][3][4]

Pharmacology of Selective OX2R Agonists

The orexin receptors are G protein-coupled receptors (GPCRs). OX1R exhibits a higher affinity for orexin-A, while OX2R binds both orexin-A and orexin-B with similar high affinities.[1][5] The development of selective OX2R agonists aims to harness the wake-promoting effects of the orexin system while potentially mitigating side effects associated with OX1R activation, such as addiction-related behaviors.[6][7]

Quantitative Pharmacology Data

The pharmacological profiles of several key selective OX2R agonists have been characterized through various in vitro and in vivo studies. The data below summarizes their potency, selectivity, and efficacy.

| Compound Name | Agonist Type | Target | EC50 (nM) | Selectivity (vs. OX1R) | Key Findings | Reference |

| [Ala¹¹, D-Leu¹⁵]-Orexin-B (AL-OXB) | Peptidic | OX2R | 0.055 | ~1000-fold | Potently suppresses cataplexy and wake fragmentation in narcoleptic mice without inducing conditioned place preference. | [6][8] |

| TAK-994 | Non-peptidic | OX2R | Data not available | Selective | Increases wakefulness in monkeys. Development was halted due to safety issues. | [1][2] |

| TAK-925 (Danavorexton) | Non-peptidic | OX2R | 270 (for hit compound 3) | >370-fold | Brain-penetrant agonist that increases wakefulness in mice. Showed increased wakefulness in a Phase 1 study in narcolepsy patients. | [1][9] |

| YNT-185 | Non-peptidic | OX2R | Data not available | Selective | Ameliorates cataplexy but is less effective at suppressing wake fragmentation compared to more potent agonists. | [8] |

| Orexin-A (OXA) | Non-selective Peptide | OX1R/OX2R | 0.50 (OX1R), 0.20 (OX2R) | Non-selective | Natural ligand, used as a comparator. Induces conditioned place preference, suggesting a role for OX1R in reward pathways. | [6][8] |

OX2R Signaling Pathways

Activation of the OX2R initiates a cascade of intracellular signaling events through its coupling to multiple heterotrimeric G-proteins, primarily Gq/11, Gi/o, and Gs.[10][11] This promiscuous coupling allows for the modulation of diverse downstream effectors, leading to a complex and nuanced cellular response.

Canonical G-Protein Signaling

Gq Pathway: The most well-characterized pathway for OX2R involves coupling to Gq proteins.[5] This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, a hallmark of orexin receptor activation.[10][11] Simultaneously, DAG activates Protein Kinase C (PKC). This cascade ultimately leads to neuronal excitation.

Gi and Gs Pathways: OX2R can also couple to Gi and Gs proteins.[5][12] Gi protein activation typically leads to the inhibition of adenylyl cyclase (AC), resulting in decreased cyclic AMP (cAMP) levels.[10] Conversely, Gs protein activation stimulates adenylyl cyclase, increasing cAMP and activating Protein Kinase A (PKA).[12] The specific cellular context and agonist bias likely determine the preferential coupling to these pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathways

OX2R activation also leads to the phosphorylation and activation of extracellular signal-regulated kinase (ERK1/2) and p38 MAPK.[10][12] ERK1/2 activation is mediated by multiple G-proteins, including Gq/PLC/PKC, Gs/AC/PKA, and Gi cascades.[12] In contrast, p38 MAPK activation appears to be independent of the Gq/PLC/PKC pathway.[12] These pathways are crucial for regulating long-term cellular processes like gene expression and neuronal plasticity.

Key Experimental Protocols

The characterization of selective OX2R agonists relies on a suite of established in vitro and in vivo experimental procedures.

In Vitro Characterization Workflow

A typical workflow for the initial characterization of a novel compound involves assessing its binding affinity, functional potency, and selectivity.

3.1.1 Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of a test compound for the OX2R.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human OX2R.

-

Competition Binding: Membranes are incubated with a constant concentration of a radiolabeled OX2R antagonist (e.g., [³H]-EMPA) and varying concentrations of the unlabeled test compound.[13]

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Detection: Radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Analysis: IC50 values are determined by non-linear regression and converted to Ki values using the Cheng-Prusoff equation.

-

3.1.2 Intracellular Calcium Mobilization Assay

-

Objective: To measure the functional potency (EC50) and efficacy of an agonist by quantifying the increase in intracellular calcium.[6][8]

-

Methodology:

-

Cell Culture: CHO cells stably expressing human OX1R or OX2R are plated in multi-well plates.[6]

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of the test agonist are added to the wells.

-

Signal Detection: Fluorescence changes are monitored in real-time using an instrument like a FlexStation or FLIPR (Fluorometric Imaging Plate Reader).

-

Analysis: Dose-response curves are generated to calculate EC50 and Emax values.[6][8]

-

In Vivo Efficacy and Target Engagement

3.2.1 Assessment in Narcoleptic Mouse Models

-

Objective: To evaluate the therapeutic efficacy of an OX2R agonist in ameliorating narcolepsy-like symptoms.

-

Methodology:

-

Animal Model: Orexin knockout (OXKO) mice, which exhibit cataplexy and fragmented sleep-wake architecture, are commonly used.[6][7]

-

Surgical Implantation: Mice are implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording. A guide cannula is implanted for intracerebroventricular (ICV) drug administration, particularly for peptidic agonists.[6]

-

Drug Administration: The test agonist (e.g., AL-OXB) or vehicle is administered via ICV injection.[6][7]

-

Data Recording: Continuous EEG/EMG recordings are collected to monitor sleep-wake states (wake, NREM, REM) and identify cataplexy-like episodes.

-

Analysis: Changes in total wake time, frequency of state transitions, and the number of cataplexy episodes are quantified and compared between treatment and vehicle groups.[7]

-

3.2.2 Immunohistochemistry for Neuronal Activation (c-fos)

-

Objective: To confirm in vivo target engagement and receptor selectivity by identifying which neuronal populations are activated by the agonist.

-

Methodology:

-

Drug Administration: The OX2R agonist is administered to the animal model.

-

Perfusion and Tissue Processing: After a set time (e.g., 1.5 hours), animals are transcardially perfused with fixatives. The brains are removed, post-fixed, and sectioned.[6]

-

Immunostaining: Brain sections are stained for c-fos (a marker of recent neuronal activation) and a marker for specific neuronal populations, such as tyrosine hydroxylase (TH) for noradrenergic neurons in the locus coeruleus (LC) or histidine decarboxylase (HDC) for histaminergic neurons in the tuberomammillary nucleus (TMN).[6]

-

Microscopy and Analysis: The number of double-labeled (e.g., c-fos positive and HDC positive) cells is counted to determine if the agonist selectively activates OX2R-expressing populations (like TMN neurons) without activating OX1R-rich populations (like LC neurons).[6]

-

Conclusion

Selective OX2R agonists represent a mechanism-based therapeutic approach poised to revolutionize the treatment of narcolepsy and other disorders of hypersomnolence. Their pharmacology is defined by high potency and selectivity for the OX2R, which translates to robust wake-promoting efficacy in vivo. The activation of OX2R triggers complex intracellular signaling through Gq, Gi, and Gs proteins, leading to the modulation of multiple downstream pathways, including PLC/Ca²⁺ and MAPK/ERK. Rigorous experimental protocols, from in vitro functional assays to in vivo behavioral and neuroanatomical studies, are essential for characterizing these compounds and validating their therapeutic potential. The continued development of brain-penetrant, non-peptidic selective OX2R agonists holds great promise for providing patients with a safer and more effective treatment option that addresses the core pathophysiology of their condition.

References

- 1. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on Orexin Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The orexin receptor 2 (OX2R)-selective agonist TAK-994 increases wakefulness without affecting cerebrospinal fluid orexin levels in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. What are OX2R agonists and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Effects of Selective Orexin 2 Receptor Activation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The orexin (B13118510) system, comprising two neuropeptides, Orexin-A (OX-A) and Orexin-B (OX-B), and their cognate G protein-coupled receptors, the orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), is a critical regulator of diverse physiological functions.[1] These receptors are distributed throughout the central nervous system and are centrally involved in orchestrating sleep-wake states, feeding behavior, reward processing, and energy homeostasis.[1] While OX-A binds to both receptors with high affinity, OX-B shows a preference for OX2R.[2][3]

A significant body of research has distinguished the primary roles of the two receptors. OX1R is more closely associated with reward-seeking and appetitive behaviors, while OX2R plays a pivotal role in the regulation of sleep and wakefulness.[4][5] The loss of orexin-producing neurons is the underlying cause of narcolepsy type 1, a chronic sleep disorder characterized by excessive daytime sleepiness and cataplexy.[6][7] This pathology has driven the development of orexin receptor agonists as a mechanistic treatment. Specifically, selective activation of OX2R is being explored as a promising therapeutic strategy to promote wakefulness and ameliorate narcolepsy symptoms, potentially with a more favorable safety profile than dual agonists.[6][7] This guide provides an in-depth overview of the in vivo effects of selective OX2R activation, focusing on key experimental findings, methodologies, and signaling pathways.

Orexin 2 Receptor (OX2R) Signaling Pathways

OX2R activation initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability. Unlike OX1R, which primarily couples to Gq proteins, OX2R demonstrates more promiscuous coupling, capable of signaling through Gq, Gi/Go, and potentially Gs protein subtypes depending on the cell type and ligand.[8][9][10]

The canonical Gq pathway activation leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[1][10] Coupling to Gi inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels.[1][8] These signaling cascades result in the depolarization and increased firing rate of target neurons.[9]

In Vivo Efficacy of Selective OX2R Agonists

Promotion of Wakefulness and Amelioration of Narcolepsy Symptoms

Selective OX2R agonists have consistently demonstrated robust wake-promoting effects and the ability to alleviate key symptoms of narcolepsy in various animal models. These agonists effectively increase the duration of wakefulness, reduce the fragmentation of sleep/wake states, and suppress cataplexy-like episodes.[6][7][11]

Studies in orexin knockout (OXKO) mice, a model for narcolepsy, have shown that the selective OX2R agonist [Ala11, D-Leu15]-orexin-B (AL-OXB) can fully ameliorate cataplexy and wake fragmentation to a degree comparable to the non-selective agonist OX-A.[6][7] Similarly, orally available, non-peptidic selective OX2R agonists like TAK-994 and TAK-861 significantly increase wakefulness time in wild-type mice and cynomolgus monkeys.[4][11] The effects of these agonists are confirmed to be OX2R-mediated, as they are absent in OX2R knockout mice.[11][12]

The wake-promoting effects are mediated by the activation of key arousal centers in the brain. For instance, AL-OXB was shown to selectively activate OX2R-expressing histaminergic neurons in the tuberomammillary nucleus (TMN), a critical area for maintaining wakefulness.[6][7][13]

Data Summary: Potency and In Vivo Effects of Selective OX2R Agonists

The following tables summarize the in vitro characteristics and in vivo efficacy of several prominent selective OX2R agonists.

Table 1: In Vitro Potency and Selectivity of OX2R Agonists

| Compound | OX2R EC50 | OX1R EC50 | Selectivity (OX1R/OX2R) | Cell Line | Assay Type | Reference |

| AL-OXB | 0.055 nM | 58 nM | ~1000-fold | CHO | Ca2+ Mobilization | [6][14] |

| TAK-994 | 19 nM | >10,000 nM | ~740-fold | CHO | Ca2+ Mobilization | [11] |

| TAK-861 | 2.5 nM | >7,500 nM | ~3000-fold | CHO | Ca2+ Mobilization | [11] |

| ORX750 | N/A | N/A | Selective | N/A | N/A | [15] |

| Compound 26 | 23 nM | 1616 nM | ~70-fold | CHO | Ca2+ Mobilization | [16][17] |

Table 2: Summary of In Vivo Effects of Selective OX2R Agonists on Wakefulness

| Compound | Species | Model | Dose & Route | Primary Outcome | Reference |

| AL-OXB | Mouse | Orexin KO | 3 nmol, ICV | Ameliorated cataplexy and wake fragmentation | [6][7] |

| [Ala11]orexin-B | Rat | Wild-type | 1, 10, 40 nmol, ICV | Dose-dependent increase in wakefulness | |

| TAK-994 | Monkey | Wild-type | 10 mg/kg, oral | Significantly increased wakefulness time | [2][4] |

| TAK-994 | Human | Narcolepsy Type 1 | 30, 90, 180 mg, oral | Improved MWT, ESS, and cataplexy rates | [18] |

| TAK-861 | Mouse | Wild-type | 1 mg/kg, oral | Significantly promoted wakefulness | [11] |

| TAK-861 | Monkey | Wild-type | 1 mg/kg, oral | Significantly promoted wakefulness | [11] |

| ORX750 | Human | Healthy Volunteers | 1.0, 2.5 mg, oral | Significantly increased sleep latency (MWT) |

Abbreviations: EC50 (Half-maximal effective concentration), ICV (Intracerebroventricular), MWT (Maintenance of Wakefulness Test), ESS (Epworth Sleepiness Scale).

Safety Profile: Reduced Potential for Reinforcing Effects

A crucial aspect of developing CNS-active drugs is assessing their potential for abuse. The orexin system, particularly via OX1R, is implicated in reward and motivation pathways.[9] Encouragingly, selective OX2R activation appears to circumvent the reward-related circuitry. Studies using the conditioned place preference (CPP) test, a behavioral assay for assessing reinforcing properties, found that intracerebroventricular administration of OX-A (a dual agonist) induced dose-dependent drug-seeking behaviors. In contrast, the selective OX2R agonist AL-OXB did not induce CPP, even at doses sufficient to ameliorate narcoleptic symptoms.[6][7] This suggests that OX2R-selective agonism carries a lower risk of addiction-related side effects, a significant advantage for therapeutic development.[6]

Experimental Protocols and Methodologies

The following section details the key experimental procedures used to characterize the in vivo effects of selective OX2R agonists.

Experimental Workflow

Animal Models

-

Wild-Type Rodents and Non-Human Primates: C57BL/6J mice, Sprague-Dawley rats, and cynomolgus monkeys are commonly used to assess the general wake-promoting effects of novel compounds.[4][11][19]

-

Narcolepsy Models:

-

Orexin Knockout (OXKO) Mice: These mice lack the prepro-orexin gene and exhibit symptoms that closely mimic human narcolepsy, including fragmented sleep and cataplexy-like episodes.[6][14]

-

Orexin Neuron-Ablated Models: Models such as orexin/ataxin-3 or orexin-tTA;TetO DTA mice, where orexin neurons are postnatally destroyed, are also used to model the specific pathology of narcolepsy type 1.[11]

-

Drug Administration

-

Intracerebroventricular (ICV) Infusion: For peptidic agonists like AL-OXB, direct infusion into the cerebral ventricles is used to bypass the blood-brain barrier. A guide cannula is stereotaxically implanted, and the agonist is infused over a set period.[5][6]

-

Oral Administration (p.o.): For non-peptidic, orally bioavailable compounds like TAK-994 and TAK-861, administration is performed via oral gavage. This method is more clinically relevant for drug development.[4][11]

Sleep/Wakefulness Recording and Analysis

-

Surgical Implantation: Animals are anesthetized and surgically implanted with electrodes to record electroencephalography (EEG) and electromyography (EMG). EEG electrodes are typically placed over the cortex, while EMG electrodes are inserted into the nuchal muscles.

-

Recording: After a recovery period, animals are connected to a recording system via a tether, allowing free movement. EEG/EMG signals are recorded continuously, typically for 24 hours, to establish a baseline and assess post-drug effects.

-

Sleep Scoring: The recorded data is segmented into epochs (e.g., 4 or 10 seconds), and each epoch is classified as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep based on the EEG and EMG characteristics.

-

Data Analysis: Key parameters analyzed include total time spent in each state, the duration and number of episodes for each state, and the frequency of state transitions.[6]

Cataplexy-Like Episode (CLE) Assessment

-

Identification: In OXKO mice, CLEs are identified during continuous video and EMG recording. They are characterized by an abrupt loss of muscle tone (EMG silence) lasting more than 10 seconds, while the animal is in a wakeful state (EEG showing theta-dominant activity), often triggered by positive emotions or stimuli like chocolate.[6]

-

Quantification: The number and duration of CLEs are quantified during specific periods (e.g., the active/dark phase) to assess the efficacy of the agonist in suppressing them.[6]

Conditioned Place Preference (CPP)

-

Apparatus: A three-chamber apparatus is used, consisting of two conditioning chambers with distinct visual and tactile cues, connected by a neutral central chamber.

-

Protocol:

-

Pre-test (Day 1): Mice are allowed to freely explore all three chambers to determine any baseline preference.

-

Conditioning (Days 2-5): For several days, mice receive an injection of the drug (e.g., OX-A or AL-OXB) and are confined to one of the conditioning chambers. On alternate days, they receive a vehicle injection and are confined to the opposite chamber.

-

Post-test (Day 6): Mice are again allowed to freely explore all chambers in a drug-free state.

-

-

Analysis: A CPP score is calculated as the time spent in the drug-paired chamber during the post-test minus the time spent in the same chamber during the pre-test. A significant positive score indicates that the drug has rewarding properties.[6]

Immunohistochemistry for Neuronal Activation

-

Procedure: Following in vivo administration of an OX2R agonist or vehicle, animals are euthanized and perfused. The brains are extracted, sectioned, and processed for immunohistochemistry.

-

Targeting: Antibodies against c-Fos, an immediate-early gene product and a marker of recent neuronal activation, are used. Double-labeling with antibodies for specific neuronal markers (e.g., tyrosine hydroxylase for noradrenergic neurons or histidine decarboxylase for histaminergic neurons) is performed.

-

Analysis: The number of c-Fos-positive cells within specific neuronal populations (e.g., locus coeruleus, tuberomammillary nucleus) is counted to determine which brain regions and cell types are activated by the agonist, confirming its in vivo selectivity.[6]

Conclusion

The selective activation of the orexin 2 receptor represents a highly promising, mechanism-based therapeutic strategy for narcolepsy and other disorders of hypersomnia. In vivo studies have robustly demonstrated that selective OX2R agonists can potently promote wakefulness, consolidate sleep/wake states, and suppress cataplexy.[6][11] The downstream signaling of OX2R primarily involves Gq and Gi protein coupling, leading to the excitation of crucial wake-promoting neuronal populations like histaminergic neurons.[1][6][8] Furthermore, the selective targeting of OX2R appears to spare the OX1R-mediated reward pathways, suggesting a lower risk for abuse and addiction compared to dual agonists.[6][7] The continued development and clinical evaluation of potent, orally available, and highly selective OX2R agonists hold the potential to transform the treatment landscape for patients suffering from severe daytime sleepiness.

References

- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Activation of orexin-2 receptors in the Kӧlliker-Fuse nucleus of anesthetized mice leads to transient slowing of respiratory rate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The orexin receptor 2 (OX2R)-selective agonist TAK-994 increases wakefulness without affecting cerebrospinal fluid orexin levels in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]

- 7. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]

- 9. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New potent oral OX2 receptor agonist demonstrates efficacy in models of narcolepsy | BioWorld [bioworld.com]

- 12. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Differential Roles of Orexin Receptors in the Regulation of Sleep/Wakefulness [frontiersin.org]

- 14. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Centessa Pharmaceuticals to Present Preclinical Data for Novel Orexin Receptor 2 (OX2R) Agonist at World Sleep Congress - BioSpace [biospace.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pharmacytimes.com [pharmacytimes.com]

- 19. researchgate.net [researchgate.net]

The Architecture of Activation: A Technical Guide to the Structure-Activity Relationship of Small Molecule OX2R Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The orexin (B13118510) system, comprising two neuropeptides, orexin-A and orexin-B, and their cognate G-protein coupled receptors, the orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), is a critical regulator of sleep and wakefulness. The loss of orexin-producing neurons leads to the neurological disorder narcolepsy, characterized by excessive daytime sleepiness and cataplexy. Consequently, the development of small molecule agonists targeting the OX2R has emerged as a promising therapeutic strategy for treating narcolepsy and other hypersomnia disorders. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of small molecule OX2R agonists, details key experimental protocols for their characterization, and visualizes the underlying signaling pathways.

OX2R Signaling Pathways

Activation of the OX2R by an agonist initiates a cascade of intracellular signaling events. OX2R primarily couples to Gq and Gi/Go proteins. The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to various downstream cellular responses. The Gi/Go pathway, on the other hand, can inhibit adenylyl cyclase, reducing cyclic AMP (cAMP) levels.

Structure-Activity Relationship of Small Molecule OX2R Agonists

The quest for potent and selective small molecule OX2R agonists has led to the exploration of several chemical scaffolds. Understanding the SAR within these series is crucial for optimizing efficacy, selectivity, and pharmacokinetic properties.

Diaryl-Sulfonamide Series

The diaryl-sulfonamide scaffold was one of the first to yield potent OX2R agonists, with YNT-185 being a key example.[1][2] SAR studies on this series have revealed several important structural features.

Table 1: SAR of Diaryl-Sulfonamide Analogs (Based on YNT-185)

| Compound | R1 | R2 | OX2R EC50 (nM) | OX1R EC50 (nM) | Selectivity (OX1R/OX2R) |

| YNT-185 | H | 3-methylbenzamido | 28 | 2750 | ~98 |

| Analog A | 4-F | 3-methylbenzamido | 165 | 824 | ~5 |

| Analog B | H | 4-methylbenzamido | 45 | >10000 | >222 |

| Analog C | H | 2-methylbenzamido | 320 | >10000 | >31 |

Data synthesized from multiple sources for illustrative purposes.[3][4]

Key takeaways from the diaryl-sulfonamide SAR include:

-

The secondary sulfonamide is critical for activity.[5]

-

The nature and position of the substituent on the terminal benzamide (B126) ring significantly impact both potency and selectivity.

-

Modifications to the central phenyl ring can alter the selectivity profile.

Piperidine (B6355638) Sulfonamide Series

This class of compounds, exemplified by TAK-925, has demonstrated high potency and remarkable selectivity for OX2R over OX1R.[6][7] The optimization of this series involved modifications to the sulfonamide group, the linker, and the piperidine substituent.

Table 2: SAR of Piperidine Sulfonamide Analogs (Based on TAK-925)

| Compound | R1 (Sulfonamide) | R2 (Piperidine N-substituent) | OX2R EC50 (nM) | OX1R/OX2R Selectivity |

| TAK-925 | Methyl | Methoxycarbonyl | 5.5 | >5000 |

| Analog 1 | Ethyl | Methoxycarbonyl | 330 | - |

| Analog 2 | Isopropyl | Methoxycarbonyl | 940 | - |

| Analog 3 | Methyl | Acetyl | 2500 | - |

| Analog 4 | Methyl | Propionyl | 11 | - |

Data is primarily derived from the lead optimization of TAK-925.[5][6]

Key SAR insights for the piperidine sulfonamide series:

-

A small alkyl group (e.g., methyl) on the sulfonamide is preferred for high potency.[5]

-

The N-substituent on the piperidine ring is crucial; a methoxycarbonyl or a slightly larger acyl group enhances activity.[5]

-

The stereochemistry of the piperidine ring is critical for optimal receptor interaction.

Experimental Protocols

The characterization of small molecule OX2R agonists relies on a suite of in vitro assays to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for two key experiments.

Calcium Mobilization Assay (FLIPR)

This assay is a primary method for quantifying the potency of OX2R agonists by measuring the increase in intracellular calcium concentration upon receptor activation.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human OX2R (or OX1R for selectivity profiling) are cultured in appropriate media (e.g., F-12K with 10% FBS, penicillin/streptomycin) and seeded into 384-well black-walled, clear-bottom plates. Cells are grown to 80-90% confluency.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a commercial kit like FLIPR Calcium Assay Kit) in a buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.

-

Compound Preparation: Test compounds are serially diluted in assay buffer to achieve a range of final concentrations. These are prepared in a separate compound plate.

-

FLIPR Measurement: The cell plate and compound plate are placed into a Fluorometric Imaging Plate Reader (FLIPR). A baseline fluorescence reading is taken for a few seconds.

-

Compound Addition & Data Acquisition: The FLIPR instrument automatically adds the test compounds from the compound plate to the cell plate. Fluorescence is continuously monitored for several minutes to capture the transient increase in intracellular calcium.

-

Data Analysis: The peak fluorescence response is measured and normalized to the baseline. The data is then fitted to a four-parameter logistic equation using software like GraphPad Prism to determine the EC50 value for each compound.[3]

Secreted Alkaline Phosphatase (SEAP) Reporter Assay

This assay measures a downstream signaling event (gene transcription) and is often used as a secondary or confirmatory assay.

Methodology:

-

Cell Transfection & Seeding: Adherent cells (e.g., HEK293) are seeded in 96-well plates. The plates are pre-coated with a transfection complex containing DNA constructs for OX2R, a recombinant G-protein, and a cAMP response element-regulated Secreted Alkaline Phosphatase (SEAP) reporter.

-

Cell Incubation: Cells are incubated overnight (or up to 24 hours) at 37°C to allow for expression of the receptor and reporter constructs.

-

Compound Stimulation: The culture medium is replaced with a low-serum medium containing serial dilutions of the test compounds. The cells are then incubated for a defined period (e.g., 16-24 hours) to allow for SEAP expression and secretion into the medium.

-

Sample Collection: A small aliquot of the cell culture medium is transferred from each well to a new 96-well plate (e.g., a black plate for luminescent readout).

-

Enzyme Inactivation: Endogenous alkaline phosphatases in the samples are heat-inactivated by incubating the plate at 65°C for 30 minutes.

-

SEAP Detection: A chemiluminescent alkaline phosphatase substrate is added to each well.

-

Signal Measurement: The plate is read using a luminometer to detect the light signal generated by the SEAP activity.

-

Data Analysis: The luminescence signal is plotted against the compound concentration, and the data is fitted to a dose-response curve to calculate the EC50 value.

Molecular Interactions and Binding Modes

The recent elucidation of cryo-electron microscopy (cryo-EM) structures of OX2R in complex with small-molecule agonists has provided invaluable insights into their binding modes.[8][9][10] These structures reveal that agonists bind deep within the orthosteric pocket of the receptor.

For the diaryl-sulfonamide class, the molecule adopts a kinked conformation around the central sulfonamide.[11] This allows the two flanking phenyl rings to orient approximately perpendicular to each other, engaging with hydrophobic residues within the binding pocket. Key interactions often involve hydrogen bonds between the sulfonamide moiety and polar residues in the receptor.

Similarly, piperidine-based agonists like TAK-925 also occupy this deep pocket.[12] The cryo-EM structures show that the cis-4-phenylcyclohexyl group extends into a hydrophobic region of the receptor, while the sulfonamide group forms critical hydrogen bonds. The specific stereochemistry and conformation of the piperidine ring are essential for correctly positioning the functional groups to engage with key residues and stabilize the active conformation of the receptor.[5]

Conclusion

The development of small molecule OX2R agonists is a rapidly advancing field with significant therapeutic potential. The structure-activity relationships of diaryl-sulfonamide and piperidine sulfonamide scaffolds have been extensively explored, revealing key structural motifs required for high potency and selectivity. The combination of quantitative SAR data, detailed in vitro characterization using assays such as calcium mobilization and reporter gene analysis, and structural insights from cryo-EM is paving the way for the rational design of next-generation OX2R agonists with improved drug-like properties. These efforts hold the promise of delivering novel and effective treatments for narcolepsy and other disorders of hypersomnolence.

References

- 1. researchgate.net [researchgate.net]

- 2. From orexin receptor agonist YNT-185 to novel antagonists with drug-like properties for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Item - Discovery of Arylsulfonamides as Dual Orexin Receptor Agonists - American Chemical Society - Figshare [acs.figshare.com]

- 5. Discovery of TAK-925 as a Potent, Selective, and Brain-Penetrant Orexin 2 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TAK-925, an orexin 2 receptor-selective agonist, shows robust wake-promoting effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Cryo-EM structures of active-state orexin receptor 2 enable structure-based drug discovery [morressier.com]

- 10. Structures of active-state orexin receptor 2 rationalize peptide and small-molecule agonist recognition and receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structures of active-state orexin receptor 2 rationalize peptide and small-molecule agonist recognition and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Cryo-EM Structures of Active-State Orexin Receptor 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the cryo-electron microscopy (cryo-EM) structures of the active-state orexin (B13118510) receptor 2 (OX2R). The orexin system is a critical regulator of sleep-wake cycles, and agonists of OX2R are promising therapeutics for disorders like narcolepsy.[1][2][3] This document provides a comprehensive overview of the structural basis for OX2R activation by both the endogenous peptide agonist, Orexin B (OxB), and a synthetic small-molecule agonist.

The elucidation of these active-state structures provides a molecular blueprint for understanding receptor activation and will undoubtedly accelerate structure-based drug discovery efforts targeting the orexin system.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from the cryo-EM structural studies of the active-state OX2R complexes. This data is primarily derived from the seminal 2021 publication by Hong et al. in Nature Communications, which first reported these structures.

| Agonist | Complex | Resolution (Å) | PDB ID | EMDB ID |

| Orexin B (OxB) | OX2R-mini-Gsqi-Gβ1γ2-scFv16 | 3.2 | 7L1U | EMD-23118 |

| Compound 1 | OX2R-mini-Gsqi-Gβ1γ2-scFv16 | 3.2 | 7L1V | EMD-23119 |

| Table 1: Cryo-EM Structure and Deposition Details.[4] |

| Agonist | Assay Type | EC50 (nM) | Receptor |

| Orexin B (OxB) | IP1 Accumulation | 1.8 | OX2R |

| Compound 1 | IP1 Accumulation | 0.3 | OX2R |

| Table 2: Agonist Potency at Orexin Receptor 2.[3] |

Signaling Pathways of Orexin Receptor 2

Orexin Receptor 2 is a G protein-coupled receptor (GPCR) that can couple to multiple G protein subtypes, including Gq, Gi, and Gs, to initiate diverse intracellular signaling cascades.[5][6][7] Upon agonist binding, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits. These dissociated subunits then modulate the activity of various downstream effector proteins.

Caption: Orexin Receptor 2 (OX2R) Signaling Pathways.

Experimental Protocols

The following sections detail the methodologies used to determine the cryo-EM structures of the active-state OX2R complexes. These protocols are based on the methods described by Hong et al., 2021.

Protein Expression and Purification

-

OX2R Expression: A modified human OX2R construct was cloned into a pFastBac vector for baculovirus expression in Spodoptera frugiperda (Sf9) insect cells.

-

OX2R Purification:

-

Cell pellets were lysed, and membranes were solubilized in a buffer containing dodecyl-β-D-maltoside (DDM) and cholesteryl hemisuccinate (CHS).

-

The solubilized receptor was purified using anti-FLAG affinity chromatography.

-

The affinity tag was removed by enzymatic cleavage, and the receptor was further purified by size-exclusion chromatography (SEC).

-

-

G Protein and scFv16 Expression and Purification:

-

A mini-Gsqi construct (an engineered Gα subunit), along with Gβ1 and Gγ2 subunits, were co-expressed in Trichoplusia ni (Tni) insect cells.

-

The G protein heterotrimer was purified using affinity chromatography followed by SEC.

-

The single-chain variable fragment 16 (scFv16), used to stabilize the complex, was expressed and purified separately.[4]

-

Complex Formation and Cryo-EM Sample Preparation

-

Complex Assembly:

-

Purified OX2R was incubated with a molar excess of the agonist (Orexin B or compound 1).

-

The agonist-bound receptor was then mixed with the purified mini-Gsqi/β1γ2 heterotrimer and scFv16.

-

The mixture was incubated to allow for stable complex formation.

-

The fully assembled complex was purified by SEC to remove excess, unbound components.

-

-

Cryo-EM Grid Preparation:

-

The purified complex solution was applied to glow-discharged Quantifoil R1.2/1.3 holey carbon grids.

-

Grids were blotted to remove excess liquid and rapidly plunge-frozen in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot Mark IV).

-

Cryo-EM Data Collection and Processing Workflow

The diagram below outlines the major steps involved in collecting and processing the cryo-EM data to generate the final 3D structure.

References

- 1. Structures of active-state orexin receptor 2 rationalize peptide and small-molecule agonist recognition and receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structures of active-state orexin receptor 2 rationalize peptide and small-molecule agonist recognition and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Orexin receptors: Structural and anti-tumoral properties [frontiersin.org]

- 6. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EMDB-23118: Orexin Receptor 2 (OX2R) in Complex with G Protein and Natural Pe... - Yorodumi [pdbj.org]

Orexin-A and Orexin-B: A Comparative Analysis of Binding Affinity for the Orexin 2 Receptor

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of the endogenous neuropeptides, orexin-A (hypocretin-1) and orexin-B (hypocretin-2), to the orexin (B13118510) 2 receptor (OX2R). A thorough understanding of these interactions is critical for the development of novel therapeutics targeting the orexin system, which plays a pivotal role in regulating sleep-wake cycles, appetite, and reward pathways. This document details the binding affinities, experimental methodologies used for their determination, and the downstream signaling cascades initiated by ligand binding.

Orexin-A and Orexin-B Binding Affinity for OX2R

The orexin 2 receptor exhibits a distinct binding profile compared to its counterpart, the orexin 1 receptor (OX1R). While OX1R shows a marked preference for orexin-A, OX2R binds both orexin-A and orexin-B with similarly high affinity.[1][2] This lack of selectivity is a key characteristic of OX2R.

Quantitative data from various studies are summarized in the table below, showcasing the comparable potency of both endogenous ligands at the human OX2R. These values, determined through competitive binding assays and functional assays measuring calcium mobilization, underscore the non-selective nature of this receptor for its natural agonists.

| Ligand | Assay Type | Cell Line | Parameter | Value (nM) | pValue (pEC50/pKi) | Reference |

| Orexin-A | Competitive Binding Assay | CHO | IC50 | 38 | - | [Sakurai et al., 1998, as cited in 10] |

| Orexin-B | Competitive Binding Assay | CHO | IC50 | 36 | - | [Sakurai et al., 1998, as cited in 10] |

| Orexin-A | Calcium Mobilization Assay | HEK293 | EC50 | - | 9.72 | [Tang et al., 2008, as cited in 4] |

| Orexin-B | Calcium Mobilization Assay | HEK293 | EC50 | - | 10.36 | [Tang et al., 2008, as cited in 4] |

Experimental Protocols for Determining Binding Affinity

The binding affinities of orexin-A and orexin-B to OX2R are typically determined using two primary methodologies: radioligand binding assays and cell-based functional assays.

Radioligand Binding Assays

These assays directly measure the binding of a radiolabeled ligand to the receptor. In the context of OX2R, a common approach involves using whole cells, such as Chinese Hamster Ovary (CHO) cells, that have been stably transfected to express the human OX2R.

A representative protocol is as follows:

-

Cell Culture: CHO cells stably expressing the human OX2R are cultured to an appropriate density.

-

Assay Buffer Preparation: A typical binding buffer consists of 25 mM HEPES/NaOH (pH 7.4), 2.5 mM MgCl2, 2.5 mM CaCl2, 0.5 mM EDTA, and 0.025% Bacitracin.[3]

-

Competition Binding: The cell preparations are incubated with a fixed concentration of a specific OX2R radioligand (e.g., [3H]-EMPA) and varying concentrations of the unlabeled competitor ligand (orexin-A or orexin-B).[4][5]

-

Incubation: The reaction is incubated for a set period, for instance, 2 hours at 37°C, to allow the binding to reach equilibrium.[4]

-

Termination and Separation: The binding reaction is terminated by rapid filtration through a filter plate to separate the receptor-bound radioligand from the unbound radioligand. The filter is washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity of the competitor ligand (Ki) can then be calculated using the Cheng-Prusoff equation.

Cell-Based Functional Assays

Functional assays measure the downstream consequences of receptor activation. For G-protein coupled receptors like OX2R, a common readout is the mobilization of intracellular calcium.

A typical calcium mobilization assay protocol involves:

-

Cell Plating: Cells expressing OX2R (e.g., HEK293 cells) are plated into a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

-

Compound Addition: Varying concentrations of the agonist (orexin-A or orexin-B) are added to the wells.

-

Signal Detection: Changes in fluorescence, corresponding to changes in intracellular calcium concentration, are measured in real-time using an instrument such as a Fluorometric Imaging Plate Reader (FLIPR).

-

Data Analysis: The concentration-response data are fitted to a sigmoidal curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

Another functional assay format is the reporter gene assay. In this setup, cells are co-transfected with the OX2R gene and a reporter gene (e.g., Secreted Alkaline Phosphatase, SEAP) linked to a response element that is activated by the receptor's signaling pathway (e.g., a cAMP response element).[6][7] Agonist binding to OX2R initiates a signaling cascade that leads to the expression of the reporter protein, which can then be quantified.[6][7]

OX2R Signaling Pathways

Orexin receptors are G-protein coupled receptors (GPCRs).[1][8] OX2R is known to couple to multiple G-protein subtypes, primarily Gq/11, Gi/o, and Gs.[1][9] This promiscuous coupling allows for the activation of diverse intracellular signaling cascades.

Upon binding of either orexin-A or orexin-B, OX2R undergoes a conformational change that facilitates the activation of these G-proteins. The primary and most well-characterized pathway involves the activation of Gq proteins.[9]

-

Gq Pathway: Activated Gq stimulates phospholipase C (PLC).[1][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[9] The subsequent increase in cytosolic Ca2+ is a key signaling event that mediates many of the physiological effects of orexins.

In addition to the Gq pathway, OX2R activation can also lead to:

-

Gi Pathway: Coupling to Gi can inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

-

Gs Pathway: Conversely, coupling to Gs can stimulate adenylyl cyclase, resulting in an increase in cAMP.

-

MAPK/ERK Pathway: Activation of OX2R has also been shown to stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[9]

The specific signaling pathway that is activated can be influenced by the cell type and the specific ligand bound to the receptor.

References

- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pa2online.org [pa2online.org]

- 5. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Orexin 2 Receptor Reporter Assay Kit - Applications - CAT N°: 600250 [bertin-bioreagent.com]

- 8. What are OX2R agonists and how do they work? [synapse.patsnap.com]

- 9. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Role of the Orexin 2 Receptor (OX2R) in Metabolic Regulation and Feeding Behavior: A Technical Guide

Executive Summary

The orexin (B13118510) system, comprising orexin-A and orexin-B neuropeptides and their receptors, Orexin 1 Receptor (OX1R) and Orexin 2 Receptor (OX2R), is a critical regulator of complex physiological processes, including sleep/wake cycles, reward, and energy homeostasis. While initially identified for its role in promoting appetite, emerging evidence highlights a more nuanced and significant function for the orexin system, particularly through OX2R, in the long-term regulation of energy balance and metabolism. This technical guide provides an in-depth examination of the role of OX2R in metabolic regulation and feeding behavior, synthesizing findings from key preclinical studies. It details the underlying signaling pathways, presents quantitative data from genetic and pharmacologic models, and outlines the experimental protocols used to generate these insights. This document is intended for researchers, scientists, and drug development professionals working to unravel the complexities of metabolic control and identify novel therapeutic targets for obesity and related disorders.

Core Signaling Pathways of OX2R